4-(5-Bromo-2-fluorobenzyl)morpholine

Übersicht

Beschreibung

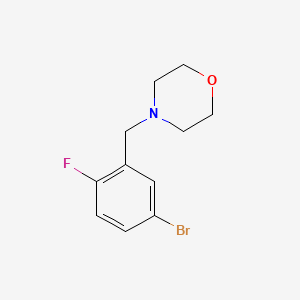

4-(5-Bromo-2-fluorobenzyl)morpholine is an organic compound with the molecular formula C11H13BrFNO It is a derivative of morpholine, a heterocyclic amine, and contains a bromine and fluorine-substituted benzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-fluorobenzyl)morpholine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 5-bromo-2-fluorobenzyl chloride and morpholine.

Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Bromo-2-fluorobenzyl)morpholine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic Substitution: Formation of substituted morpholine derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-(5-Bromo-2-fluorobenzyl)morpholine serves as an important building block in organic synthesis. Its halogenated structure allows for various substitution reactions, making it a versatile intermediate for creating more complex organic molecules.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Can replace bromine or fluorine with other nucleophiles. |

| Coupling Reactions | Participates in Suzuki-Miyaura coupling reactions to form biaryl compounds. |

Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer research.

- Antimicrobial Properties : Preliminary studies have shown that derivatives of morpholine compounds can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .

- Case Study Example : A study on morpholine derivatives demonstrated significant antibacterial activity against ESKAPE pathogens, which are known for their antibiotic resistance .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential as a pharmaceutical agent.

- Drug Development : The compound's ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents aimed at treating infections caused by resistant bacterial strains.

- Mechanism of Action : The compound may act by binding to enzymes or receptors involved in bacterial metabolism or proliferation, thereby inhibiting their function .

Table 1: Comparison of Biological Activities of Morpholine Derivatives

Table 2: Synthetic Routes for this compound

| Synthetic Method | Key Reagents | Yield (%) |

|---|---|---|

| Nucleophilic substitution | Brominated phenyl compound | Variable |

| Suzuki-Miyaura coupling | Boronic acid, Palladium catalyst | High |

Wirkmechanismus

The mechanism of action of 4-(5-Bromo-2-fluorobenzyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(4-Bromo-2-fluorobenzyl)morpholine

- 4-(3-Fluorobenzyl)morpholine

- 4-(2-Chloro-6-fluorobenzyl)morpholine

Uniqueness

4-(5-Bromo-2-fluorobenzyl)morpholine is unique due to the specific positioning of the bromine and fluorine atoms on the benzyl group. This unique substitution pattern can influence the compound’s reactivity, binding properties, and overall biological activity, making it distinct from other similar compounds.

Biologische Aktivität

4-(5-Bromo-2-fluorobenzyl)morpholine is an organic compound characterized by the molecular formula . This compound belongs to the class of morpholine derivatives and has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer research. The unique substitution pattern of bromine and fluorine on the benzyl moiety may enhance its reactivity and interaction with biological targets.

Chemical Structure

The structure of this compound features a morpholine ring substituted with a 5-bromo-2-fluorobenzyl group. The positioning of the halogen atoms is crucial as it influences the compound's electronic properties and potential biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits promising antimicrobial and anticancer properties. Preliminary studies suggest that it may interact with various cellular pathways involved in microbial resistance and cancer cell proliferation. However, detailed mechanisms of action remain to be fully elucidated.

Antimicrobial Activity

The compound has been evaluated for its efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli . Initial findings indicate that it may possess significant antimicrobial properties, potentially comparable to established antibiotics.

Anticancer Potential

Studies are ongoing to explore the anticancer properties of this compound. Its unique structure suggests potential interactions with enzymes or receptors that play critical roles in cancer progression. Specifically, its ability to selectively inhibit cytochrome P450 enzymes, which are involved in drug metabolism and carcinogen activation, is being investigated .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes linked to cancer metabolism, particularly cytochrome P450 2A13, which is implicated in the formation of carcinogenic metabolites .

- Cellular Interaction : Its structural features may facilitate binding to cellular receptors or enzymes, modulating their activity and influencing cellular signaling pathways related to proliferation and resistance.

Research Findings and Case Studies

A summary of notable research findings includes:

Synthesis and Applications

The synthesis of this compound typically involves a nucleophilic substitution reaction between 5-bromo-2-fluorobenzyl chloride and morpholine. This compound serves as a building block in medicinal chemistry, particularly in developing pharmaceuticals targeting central nervous system disorders and other therapeutic areas.

Eigenschaften

IUPAC Name |

4-[(5-bromo-2-fluorophenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO/c12-10-1-2-11(13)9(7-10)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWHXDWETOZZBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.